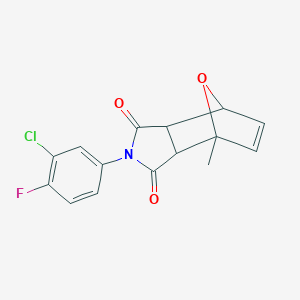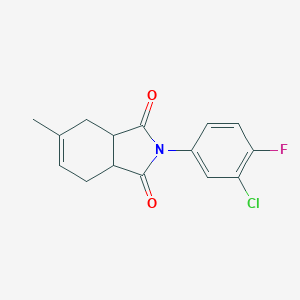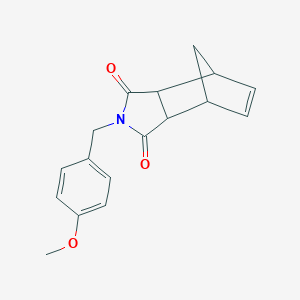![molecular formula C21H17BrF3N5O3 B398181 4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B398181.png)
4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound with a unique structure that includes a bromine atom, a nitro group, and a trifluoromethyl group
Vorbereitungsmethoden
One common synthetic route involves the use of Friedel-Crafts acylation, followed by nitration and bromination reactions . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the trifluoromethyl group play crucial roles in its activity, influencing its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridazinone derivatives with different substituents. For example:
4-BROMO-5-{4-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE: This compound has a similar structure but different substituents, leading to different chemical and biological properties.
2-nitro-4-(trifluoromethyl)aniline: This compound shares the nitro and trifluoromethyl groups but has a different overall structure.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C21H17BrF3N5O3 |
|---|---|
Molekulargewicht |
524.3g/mol |
IUPAC-Name |
4-bromo-5-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C21H17BrF3N5O3/c22-19-18(13-26-29(20(19)31)15-4-2-1-3-5-15)28-10-8-27(9-11-28)16-7-6-14(21(23,24)25)12-17(16)30(32)33/h1-7,12-13H,8-11H2 |
InChI-Schlüssel |
ZBPFXGKOHOKGFA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Br |
Kanonische SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C3=C(C(=O)N(N=C3)C4=CC=CC=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethylphenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398098.png)
![N-(4-fluorophenyl)-2-[4-oxo-2-[(2Z)-2-(3,5,5-trimethylcyclohex-2-en-1-ylidene)hydrazinyl]-1,3-thiazol-5-yl]acetamide](/img/structure/B398100.png)
![N-(4-isopropylphenyl)-2-[2-(mesitylimino)-3-methyl-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B398101.png)
![4-(4-Bromo-2-fluorophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B398102.png)
![2-{2-[(2-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(4-isopropylphenyl)acetamide](/img/structure/B398104.png)


![N-(4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2(3H)-ylidene)-N-[3-(trifluoromethyl)phenyl]amine](/img/structure/B398107.png)

![2-(3,5-Dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B398110.png)
![3-(2-CHLOROBENZOYL)-1-(2-METHYL-3-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)THIOUREA](/img/structure/B398113.png)
![3-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B398115.png)
![8-[4-(Benzenesulfonyl)piperazin-1-yl]-5-nitroquinoline](/img/structure/B398116.png)
![8-({5-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl}sulfanyl)quinoline](/img/structure/B398118.png)
